molecular formula C5H8N2O B1447493 3-Amino-4-methoxybut-2-enenitrile CAS No. 168686-01-9

3-Amino-4-methoxybut-2-enenitrile

Cat. No.: B1447493
CAS No.: 168686-01-9
M. Wt: 112.13 g/mol
InChI Key: SLWICPDSMMOWGC-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybut-2-enenitrile is a high-purity chemical intermediate designed for professional research and development applications. This compound belongs to the class of amino acid and nitrile derivatives, structural features that are prevalent in the development of active pharmaceutical ingredients and biologically active compounds . The nitrile group is a key functionality in medicinal chemistry, often serving as a hydrogen bond acceptor to optimize target binding or as a bioisostere for carbonyl groups . Over 30 approved pharmaceuticals contain a nitrile group, underscoring the importance of this moiety in drug design for conditions ranging from cancer to diabetes . The molecular structure of this compound, which incorporates both amino and nitrile groups on an unsaturated carbon chain, makes it a promising scaffold for synthesizing more complex molecules. Its potential applications include serving as a precursor in the synthesis of specialized chemicals for corrosion science and materials research, given that structurally related chromene-3-carbonitrile derivatives demonstrate significant corrosion inhibition and antimicrobial properties . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic use. It must not be administered to humans or used for any personal applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methoxybut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-8-4-5(7)2-3-6/h2H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWICPDSMMOWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 4 Methoxybut 2 Enenitrile

De Novo Synthesis Strategies for 3-Amino-4-methoxybut-2-enenitrile

De novo synthesis, the construction of a complex molecule from basic starting materials, offers a flexible approach to this compound. These strategies focus on the sequential or convergent assembly of the key structural elements.

Development of Convergent and Divergent Routes

The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own set of advantages. youtube.com

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated through different reaction pathways to yield a variety of related products, including the target molecule. nih.govmdpi.com This strategy is particularly useful for creating a library of compounds for screening purposes. A potential divergent approach for this compound could start from a precursor with a butene skeleton and then introduce the amino, methoxy (B1213986), and nitrile groups in a stepwise fashion.

Synthesis StrategyDescriptionAdvantages
Convergent Two or more fragments are synthesized independently and then combined.High overall yield, efficiency, allows for parallel synthesis.
Divergent A common intermediate is modified to create a variety of products.Efficient for creating compound libraries, flexible.

Nitrile Functionalization Approaches to this compound

The nitrile group is a versatile functional group that can be introduced at various stages of the synthesis. nih.govlibretexts.orgyoutube.comyoutube.comgoogle.com One common method for introducing a nitrile group is through the reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide, via an SN2 reaction. youtube.com

Alternatively, the dehydration of a primary amide can also yield a nitrile. libretexts.orglibretexts.org This approach would involve the synthesis of the corresponding amide precursor of this compound. The reactivity of nitriles also allows for their transformation into other functional groups, making them valuable intermediates in organic synthesis. nih.govlibretexts.orglibretexts.org

Nitrile Functionalization MethodReagentsDescription
SN2 Reaction Alkyl halide, Cyanide salt (e.g., NaCN, KCN)Nucleophilic substitution of a halide with a cyanide ion.
Amide Dehydration Primary amide, Dehydrating agent (e.g., SOCl₂, P₂O₅)Removal of water from a primary amide to form a nitrile.

Enamine and Methoxy Group Incorporation Pathways

The formation of the enamine functionality is a crucial step in the synthesis of this compound. Enamines are typically synthesized from the reaction of a ketone or aldehyde with a secondary amine. enamine.net In the context of our target molecule, a β-ketonitrile could serve as a key intermediate. The reaction of this intermediate with ammonia (B1221849) or a primary amine would lead to the desired enaminonitrile structure. enamine.netrsc.org

The methoxy group can be introduced through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Another approach is the use of diazomethane, although this method is often hazardous and less favored. The timing of the methoxy group introduction is critical to avoid interference with other reaction steps.

Precursor-Based Synthetic Routes to this compound

An alternative to de novo synthesis is the modification of a pre-existing molecule that already contains the basic butenenitrile framework. This approach can be more direct if a suitable precursor is readily available.

Utilization of C4-Methoxybut-2-enoic Acid Derivatives in Enenitrile Synthesis

Derivatives of C4-methoxybut-2-enoic acid could serve as valuable precursors for the synthesis of this compound. For instance, the corresponding amide could be dehydrated to the nitrile. Alternatively, the carboxylic acid could be converted to an ester, which could then undergo a series of reactions to introduce the amino group at the C3 position.

Transformations of Related Butenenitrile Frameworks (e.g., 2-Alkyl-3-aminoprop-2-enenitriles)

Existing butenenitrile frameworks, such as 2-alkyl-3-aminoprop-2-enenitriles, could potentially be modified to yield the target molecule. nih.gov This would involve the introduction of a methoxy group at the C4 position. This could be achieved through allylic functionalization, for example, by allylic bromination followed by nucleophilic substitution with methoxide.

Hydrocyanation and Aminonitrile Formation via α,β-Unsaturated Substrates

The formation of this compound can be conceptually approached through the addition of a cyanide source and an amine to a suitable α,β-unsaturated precursor. A plausible precursor for this specific target would be a methoxy-substituted butenal or a related derivative. The core of this approach lies in the conjugate addition of a nucleophile to an activated double bond.

One of the most established methods for the synthesis of related β-aminonitriles is the Michael addition of amines to α,β-unsaturated nitriles. organic-chemistry.org This reaction involves the nucleophilic attack of an amine on the β-carbon of the unsaturated nitrile. While this method is widely used, its direct application to the synthesis of this compound would require the prior synthesis of 4-methoxybut-2-enenitrile.

A more direct approach could involve a three-component reaction, combining a methoxy-containing aldehyde or ketone, a cyanide source, and ammonia or an ammonia equivalent. This is analogous to the well-known Strecker synthesis of α-amino acids, but adapted for β-amino nitrile formation.

Another relevant classical reaction is the Thorpe-Ziegler reaction , which involves the base-catalyzed self-condensation of nitriles to form enamines. tandfonline.comresearchgate.net While typically an intramolecular reaction for ring formation, the intermolecular version, the Thorpe reaction, can produce β-enaminonitriles. tandfonline.comresearchgate.net This could potentially be adapted for the synthesis of the target compound, likely starting from methoxyacetonitrile (B46674) and acetonitrile (B52724) under basic conditions.

Catalytic Aspects in this compound Synthesis

The efficiency and selectivity of the synthetic routes to this compound can be significantly enhanced through the use of catalysts. Both transition metal and organocatalysts, as well as simple acid/base catalysts, play crucial roles in the key bond-forming steps.

Role of Transition Metal Catalysis in Bond Formation

Transition metal catalysts are instrumental in facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are central to the synthesis of β-enaminonitriles.

Copper Catalysis: Copper complexes have been shown to be effective in promoting the conjugate addition of amines to α,β-unsaturated compounds. organic-chemistry.org For instance, a copper-catalyzed aza-Michael reaction could be a viable strategy. Copper(I) salts, in particular, are known to activate the unsaturated system, making it more susceptible to nucleophilic attack by an amine.

Palladium Catalysis: Palladium catalysts are renowned for their versatility in cross-coupling reactions. While less common for direct aminonitrile synthesis, palladium-catalyzed amination of a suitably functionalized precursor, such as a vinyl halide or triflate, could be a potential route.

Ruthenium Catalysis: Ruthenium complexes have been investigated for their ability to catalyze the addition of nucleophiles to unsaturated systems. Their role in the synthesis of related β-amino compounds suggests their potential applicability in this context.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Potential Synthesis of this compound Analogs

Catalyst SystemReactantsProduct TypePotential Application
CuCl/Phosphine Ligandα,β-Unsaturated Nitrile, Amineβ-Amino NitrileDirect amination of a suitable unsaturated nitrile precursor.
Pd(OAc)₂/LigandVinyl Halide, Ammonia SourceEnamineFormation of the enamine moiety on a pre-existing carbon skeleton.
Ru(pincer complex)α,β-Unsaturated Nitrile, Alcoholβ-Alkoxy NitrileCould be a step in a multi-step synthesis involving subsequent amination. researchgate.netyoutube.com

Application of Organocatalysis and Acid/Base Catalysts

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for many transformations.

Organocatalysts: Chiral organocatalysts, such as those based on proline or thiourea, have been successfully employed in the enantioselective Michael addition of nucleophiles to α,β-unsaturated systems. This could potentially be applied to the asymmetric synthesis of chiral derivatives of this compound.

Acid/Base Catalysis: Simple acid or base catalysis is often sufficient to promote the reactions involved in aminonitrile synthesis.

Base Catalysis: As seen in the Thorpe-Ziegler reaction, strong bases like sodium amide are used to deprotonate the α-carbon of nitriles, initiating the condensation. google.com

Acid Catalysis: Acid catalysts can activate the carbonyl group in a precursor aldehyde or ketone, facilitating the initial addition of the amine. They can also be involved in the dehydration steps of condensation reactions.

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of this compound, several green approaches can be envisioned.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique for accelerating organic reactions. nih.gov The rapid heating provided by microwaves can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. youtube.com The synthesis of enaminones and related heterocyclic compounds has been shown to be amenable to microwave-assisted conditions. researchgate.netnih.gov For instance, the condensation of β-dicarbonyl compounds with amines to form enaminones can be performed efficiently under microwave irradiation, often without the need for a catalyst. researchgate.net A similar approach could likely be adapted for the synthesis of this compound from appropriate precursors.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Enaminone Formation

MethodReaction TimeYieldConditions
Conventional HeatingSeveral hoursModerateReflux in a suitable solvent
Microwave IrradiationMinutesHighSolvent-free or in a minimal amount of high-boiling solvent

Solvent-Free or Environmentally Benign Solvent Systems

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Reactions: Many reactions for the synthesis of β-amino carbonyl compounds and their nitrile analogues can be carried out under solvent-free conditions. organic-chemistry.orgrsc.org This often involves simply mixing the reactants, sometimes with a solid catalyst, and heating. This approach not only reduces waste but can also simplify the work-up procedure. The synthesis of β-amino-α,β-unsaturated ketones and esters has been successfully achieved by the condensation of β-dicarbonyl compounds with amines in the presence of a solid superacid like sulfated zirconia under solvent-free conditions. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, the use of environmentally benign alternatives such as water or ionic liquids is encouraged. Water has been used as a solvent for the aza-Michael reaction catalyzed by ceric ammonium (B1175870) nitrate. organic-chemistry.org The unique properties of water can sometimes enhance reaction rates and selectivities.

By integrating these catalytic and green chemistry approaches, the synthesis of this compound can potentially be achieved in a more efficient, selective, and environmentally responsible manner. Further research into the direct synthesis of this specific compound is warranted to fully explore these promising methodologies.

Reactivity and Organic Transformations of 3 Amino 4 Methoxybut 2 Enenitrile

Electrophilic Reactivity of the Enamine and Nitrile Moieties

The enamine moiety in 3-Amino-4-methoxybut-2-enenitrile, characterized by the nitrogen atom attached to a carbon-carbon double bond, is electron-rich. This high electron density makes the double bond susceptible to attack by various electrophiles. The nitrogen's lone pair of electrons participates in resonance, further enhancing the nucleophilicity of the β-carbon of the enamine system.

The nitrile group, with its carbon-nitrogen triple bond, presents another site for electrophilic interaction, although it is generally less reactive than the enamine. The nitrogen atom of the nitrile can be protonated or coordinated to a Lewis acid, which activates the nitrile carbon towards nucleophilic attack.

Nucleophilic Additions to this compound

The structure of this compound offers multiple sites for nucleophilic attack, leading to a variety of potential transformations.

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. This can lead to the formation of various nitrogen-containing heterocycles or functional group transformations. For instance, reaction with organometallic reagents could lead to the formation of ketones after hydrolysis of the intermediate imine.

The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack in a conjugate or Michael addition fashion. This reaction is a powerful tool for carbon-carbon bond formation. A wide range of nucleophiles, including carbanions, amines, and thiols, can potentially add to the double bond, leading to the formation of more complex molecular architectures.

The primary amino group in this compound is nucleophilic and can readily react with various electrophiles. Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents, leading to the formation of secondary or tertiary amines. Similarly, acylation with acyl chlorides or anhydrides would yield the corresponding amides. These modifications can be used to introduce new functional groups or to protect the amino group during subsequent synthetic steps.

Cycloaddition Reactions Involving this compound

The presence of a π-system in this compound allows it to participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

Lack of Publicly Available Research Data Precludes Article Generation on "this compound"

Despite a comprehensive search of scientific databases and chemical literature, there is a significant lack of available research data specifically detailing the chemical reactivity and organic transformations of the compound This compound (CAS No. 168686-01-9). While the compound is listed in chemical catalogs, indicating its existence, there are no published studies corresponding to the specific reaction classes requested in the article outline.

The requested article structure focused on several key areas of modern synthetic organic chemistry:

1,3-Dipolar Cycloadditions: This class of reactions is a powerful tool for the synthesis of five-membered heterocycles. However, no literature could be found that describes the participation of this compound as a dipolarophile or a precursor to a 1,3-dipole. General searches on the 1,3-dipolar cycloaddition reactions of β-enaminonitriles or α,β-unsaturated nitriles did not yield specific examples involving this particular substrate.

Heterocyclic Annulation Reactions: The outline specified the formation of pyrimidine (B1678525) derivatives, fused heterocyclic systems, and nitrogen-rich scaffolds. While β-enaminonitriles are well-known precursors for a variety of heterocyclic systems, including pyrimidines, no specific methodologies or research findings have been published that utilize this compound for these purposes. researchgate.netresearchgate.netnih.govznaturforsch.comtandfonline.com The synthesis of pyrimidines and related fused systems from other enaminonitriles is documented, but this information does not directly apply to the target compound. researchgate.netresearchgate.netnih.govznaturforsch.comtandfonline.com

Functional Group Interconversions: The request also included the derivatization of the methoxy (B1213986) group of this compound. General methods for the cleavage or modification of aryl and alkyl ethers are well-established in organic chemistry. However, the application of these methods specifically to this compound, and any subsequent reactivity of the resulting derivatives, has not been reported in the available literature.

Due to the absence of specific research findings for this compound in the requested areas, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require speculation or the extrapolation of data from related but distinct chemical entities, which would compromise the scientific integrity and factual accuracy of the content.

Further research into the synthesis and reactivity of this compound would be necessary to provide the detailed information required for the requested article.

Applications of 3 Amino 4 Methoxybut 2 Enenitrile As a Synthetic Intermediate

A Versatile Building Block for Nitrogen-Containing Heterocycles

The inherent reactivity of the enaminonitrile moiety makes 3-Amino-4-methoxybut-2-enenitrile a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The electron-rich enamine can act as a nucleophile, while the nitrile group can participate in cyclization reactions, either through direct involvement or after transformation into other functional groups.

Precursor for Pyridines and Pyrimidines

The synthesis of pyridines and pyrimidines, core structures in many pharmaceuticals and functional materials, represents a significant application of β-enaminonitriles. While specific literature on this compound is not abundant, the well-documented reactivity of analogous compounds, such as 3-aminocrotononitrile (B73559), provides a strong indication of its synthetic potential.

The general strategy for pyridine (B92270) synthesis involves the reaction of a β-enaminonitrile with a 1,3-dicarbonyl compound or its equivalent. The enamine nitrogen and the α-carbon act as a three-atom fragment that condenses with the dicarbonyl compound to form the pyridine ring. For instance, the reaction of 3-aminocrotononitrile with acetylacetone (B45752) is a classic method for preparing substituted pyridines. Similarly, this compound is expected to react with various 1,3-dielectrophiles to yield pyridines with a methoxymethyl substituent at the 4-position.

For pyrimidine (B1678525) synthesis, β-enaminonitriles can react with a variety of one-carbon synthons, such as isothiocyanates or formamide. The enamine provides two nitrogen atoms for the pyrimidine ring, leading to the formation of aminopyrimidines. The reaction of 3-aminocrotononitrile with isothiocyanates, for example, yields pyrimidine-2-thiones, which are versatile intermediates for further functionalization. researchgate.nettandfonline.com

Table 1: Representative Reactions of β-Enaminonitriles in Heterocycle Synthesis This table is based on the reactivity of analogous β-enaminonitriles and represents predicted reactions for this compound.

Reactant 1 (β-Enaminonitrile)Reactant 2Product ClassReference (for analogous reactions)
This compound1,3-DiketoneSubstituted Pyridine mdpi.comorganic-chemistry.org
This compoundIsothiocyanatePyrimidine-2-thione researchgate.nettandfonline.com
This compoundMalononitrileSubstituted Pyridine researchgate.nettandfonline.com
This compoundArylidenemalononitrileSubstituted Pyridine researchgate.nettandfonline.com

Synthesis of Polyfunctionalized Heterocycles

The reactivity of this compound extends beyond simple pyridines and pyrimidines to the synthesis of more complex, polyfunctionalized heterocyclic systems. The presence of multiple reaction sites allows for tandem or multi-component reactions, leading to a rapid increase in molecular complexity.

For example, the reaction of β-enaminonitriles with α,β-unsaturated compounds can lead to the formation of various fused heterocyclic systems. ias.ac.inresearchgate.net The initial Michael addition of the enamine to the unsaturated system can be followed by an intramolecular cyclization involving the nitrile group, resulting in the formation of dihydropyridine (B1217469) or other related structures. Furthermore, the nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, opening up further avenues for cyclization and functionalization. This versatility allows for the construction of diverse heterocyclic scaffolds from a single starting material. tandfonline.comnih.govnih.gov

Utilization in Complex Molecule Synthesis

The unique combination of functional groups in this compound makes it a potentially valuable tool in the synthesis of complex natural products and other intricate molecular targets. The enaminonitrile moiety can be considered a masked β-amino acid equivalent, and its reactions can be used to introduce this important structural motif into larger molecules.

The methoxy (B1213986) group in the side chain can also play a crucial role in directing reactions or can be a point for further elaboration. For instance, the ether linkage could be cleaved to reveal a hydroxyl group, which could then participate in cyclization reactions or be used as a handle for attaching other molecular fragments. The flexibility of the butyl chain also allows for the formation of various ring sizes in intramolecular reactions.

Role in the Synthesis of Advanced Organic Materials

While direct applications of this compound in the dye industry are not documented, analogous amino-methoxy compounds have been utilized as precursors for the synthesis of disperse dyes and other advanced organic materials. dyestuffintermediates.comgoogle.com The amino group can serve as a diazo component in the synthesis of azo dyes, while the methoxy group can influence the color and solubility properties of the final material.

The extended conjugation in the heterocyclic systems derived from this compound, such as pyridines and pyrimidines, suggests potential applications in the field of organic electronics. The ability to introduce various substituents onto the heterocyclic core allows for the fine-tuning of the electronic and photophysical properties of these materials, making them candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Development of Chiral Compounds and Asymmetric Transformations

The development of chiral derivatives of this compound opens up possibilities for its use in asymmetric synthesis. The introduction of a chiral center, either in the side chain or through the use of a chiral auxiliary on the amino group, would allow for the synthesis of enantiomerically enriched heterocyclic compounds and other chiral molecules.

General methods for the asymmetric synthesis of β-amino nitriles have been developed, including the use of chiral catalysts or chiral starting materials. google.comrsc.orgmdpi.comresearchgate.netorganic-chemistry.org These methods could potentially be adapted for the synthesis of chiral this compound. The resulting chiral enaminonitrile could then be used as a building block in the synthesis of optically active pharmaceuticals and other bioactive molecules. Furthermore, the conversion of the nitrile group to an amino or carboxyl group can lead to the synthesis of non-proteinogenic amino acids and their derivatives, which are important components of many modern drugs. nih.govmdpi.comresearchgate.net

Spectroscopic and Computational Investigations of 3 Amino 4 Methoxybut 2 Enenitrile

Spectroscopic Characterization for Structure Elucidation

Spectroscopic techniques are fundamental tools for determining the precise arrangement of atoms within a molecule. Each method provides unique insights into the chemical environment of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 3-Amino-4-methoxybut-2-enenitrile would be expected to show distinct signals for the amino (-NH₂), methoxy (B1213986) (-OCH₃), methylene (B1212753) (-CH₂-), and vinyl (-CH=) protons. The chemical shifts (δ) would indicate their electronic environment, and coupling patterns would reveal their proximity to neighboring protons.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule, including the nitrile carbon (-C≡N), the olefinic carbons (C=C), the methylene carbon, and the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (C≡N) - Data not available
C2 (C=) Data not available Data not available
C3 (=C-NH₂) Data not available Data not available
C4 (-CH₂-) Data not available Data not available
-OCH₃ Data not available Data not available
-NH₂ Data not available -

Note: This table is hypothetical and awaits experimental verification.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the nitrile, amine, and ether functionalities.

Table 2: Expected IR Absorption Bands for this compound (Hypothetical)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine) 3400-3200 Medium
C-H stretch (alkene/alkane) 3100-2850 Medium-Strong
C≡N stretch (nitrile) 2260-2220 Sharp, Medium
C=C stretch (alkene) 1680-1620 Variable
N-H bend (amine) 1650-1580 Variable
C-O stretch (ether) 1250-1050 Strong

Note: This table is hypothetical and awaits experimental verification.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In a typical mass spectrum for this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would arise from the cleavage of weaker bonds, such as the loss of a methoxy group or other small fragments, providing further structural clues.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and three-dimensional arrangement of the atoms in the crystal lattice, including the stereochemistry of the double bond (E/Z isomerism).

Computational Chemistry Studies on this compound

In the absence of experimental data, computational methods can offer predictive insights into the properties of a molecule.

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to model the geometry, electronic structure, and spectroscopic properties of this compound.

Geometry Optimization: Calculations would predict the most stable three-dimensional structure of the molecule.

Electronic Properties: The distribution of electrons, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map could be calculated to predict sites of reactivity.

Spectroscopic Prediction: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and used to aid in the interpretation of future experimental spectra.

Table 3: Computationally Predictable Parameters for this compound (Hypothetical)

Parameter Description Predicted Information
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity and electronic transition energies.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface. Predicts sites for nucleophilic and electrophilic attack.
Mulliken Atomic Charges Provides a measure of the partial charge on each atom. Offers insights into the polarity and reactivity of bonds.

Note: This table is hypothetical and awaits computational studies.

Mechanistic Studies of Reactions Involving this compound

The reactivity of this compound is dictated by the interplay of its three functional groups: the amino group, the carbon-carbon double bond (alkene), and the nitrile group. This arrangement makes it a versatile synthon, likely to participate in a variety of reactions, particularly cyclizations.

Cyclization Reactions: β-Amino-α,β-unsaturated nitriles are well-known precursors for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles. rsc.orgnih.gov The reaction mechanisms are generally initiated by the nucleophilic character of the β-amino group or the α-carbon, which is activated by the electron-donating amino group through resonance.

One probable reaction is the intramolecular cyclization to form substituted pyridines. Under acidic conditions, protonation of the nitrile nitrogen would activate it towards nucleophilic attack by the enamine carbon. nih.gov Conversely, in the presence of a suitable electrophile, the amino group could be the initial point of reaction, leading to different heterocyclic systems.

Another significant reaction pathway for analogous compounds involves their use as precursors for pyrimidine (B1678525) synthesis. organic-chemistry.org For instance, reaction with a compound containing a C=N-C=O fragment could lead to the formation of a pyrimidine ring, a core structure in many biologically active molecules. researchgate.netgoogle.com

The methoxy group at the 4-position is expected to influence the reactivity by steric hindrance and by potentially participating in chelation with metal catalysts, which are often employed in reactions involving similar substrates. mdpi.com

Illustrative Reaction Parameters for Cyclization Reactions of Related β-Amino-α,β-unsaturated Nitriles

Reactant SystemCatalyst/ConditionsProduct TypeReference
α,β-Unsaturated nitrile and carbonyl compoundBase-catalyzed Michael additionFused 4H-pyrans or 1,4-dihydropyridines rsc.org
3-Benzoyl-2-cyanobutyronitrileTrifluoroacetic acid (TFA)2-Aminofuran-3-carbonitrile nih.gov
1,2,3-Triazine and secondary aminesCu(OAc)2, aerobic oxidation(E)-β-Aminoacrylonitriles researchgate.net

This table is illustrative and based on reactions of analogous compounds.

Conformational Analysis and Isomerism

The structure of this compound allows for several types of isomerism, primarily geometric isomerism and the potential for tautomerism.

Geometric Isomerism: The presence of the C=C double bond suggests the existence of E/Z isomers. The relative stability of these isomers would be determined by steric interactions between the substituents on the double bond. It is generally observed in enamines that the isomer with the bulkier groups in a trans configuration is more stable. nih.gov In the case of this compound, the relative steric bulk of the aminomethyl and nitrile groups would be a key factor.

Tautomerism: Enamines can exist in equilibrium with their imine tautomers. researchgate.net For this compound, this would involve a proton transfer from the nitrogen to the α-carbon, forming an imine. The position of this equilibrium is highly dependent on the substitution pattern and the solvent. Generally, for primary enamines, the imine form is thermodynamically more stable. researchgate.net

Conformational Preferences: The rotation around the C-N single bond and the C-C single bonds will lead to different conformers. The planarity of the enamine system is crucial for the delocalization of the nitrogen lone pair into the π-system of the double bond and the nitrile group. nih.gov The methoxy group introduces further conformational flexibility around the C3-C4 bond. Computational studies on related enamines have shown that the preferred conformation often seeks to maximize this electronic delocalization while minimizing steric strain. rsc.org

Future Research Directions and Outlook for 3 Amino 4 Methoxybut 2 Enenitrile

Theoretical Predictions for Undiscovered Transformations

Until dedicated research on 3-Amino-4-methoxybut-2-enenitrile is conducted and published, a comprehensive and authoritative article on its specific chemical characteristics and future potential cannot be responsibly generated.

Q & A

Basic Research: Synthetic Routes and Optimization

Q: What are the common synthetic routes for 3-Amino-4-methoxybut-2-enenitrile, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via condensation reactions involving nitrile precursors and amine donors. For example, similar enenitrile derivatives are prepared through Michael additions or base-catalyzed condensation of aldehydes with malononitrile derivatives . Optimization involves:

  • Temperature control : Maintaining 60–80°C to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
  • Catalysts : Using mild bases (e.g., K₂CO₃) to stabilize intermediates.
    Data Table :
MethodYield (%)ConditionsKey Reference
Aldehyde Condensation65–75DMF, 70°C, 12 h
Michael Addition55–65EtOH, RT, 24 h

Advanced Research: Resolving Data Contradictions in Crystallographic Analysis

Q: How can discrepancies in crystallographic data (e.g., bond angles or hydrogen bonding patterns) be resolved when characterizing this compound? A: Contradictions often arise from:

  • Disorder in crystal lattices : Refine using SHELXL’s restraints for positional and thermal parameters .
  • Hydrogen bonding variability : Apply graph-set analysis (as per Etter’s formalism) to classify interactions (e.g., R₂²(8) motifs for amine-methoxy interactions) .
  • Validation tools : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bond networks .

Basic Research: Spectroscopic Characterization

Q: What spectroscopic techniques are most effective for confirming the structure of this compound? A: Key methods include:

  • NMR :
    • ¹H NMR : Look for deshielded signals at δ 6.5–7.5 ppm (enamine protons) and δ 3.8 ppm (methoxy group).
    • ¹³C NMR : Nitrile carbons appear at δ 115–120 ppm.
  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=C).
  • Mass Spectrometry : NIST databases provide reference fragmentation patterns for nitrile-containing compounds .

Advanced Research: Mechanistic Studies of Reactivity

Q: How does the electronic nature of the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions? A: The methoxy group acts as an electron-donating substituent, stabilizing the enenitrile’s conjugated system and directing nucleophiles to the β-position. Computational studies (e.g., DFT calculations) reveal:

  • LUMO localization : Highest acceptor capacity at the nitrile-adjacent carbon.
  • Kinetic vs. thermodynamic control : Methoxy groups favor 1,4-addition under basic conditions but 1,2-addition in acidic media.
    Methodology : Use Hammett plots to correlate substituent effects with reaction rates .

Basic Research: Purification Strategies

Q: What purification techniques are recommended for isolating this compound from reaction mixtures? A:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for baseline separation.
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • TLC Monitoring : Rf ~0.4 in ethyl acetate/hexane (1:1) with UV visualization at 254 nm.

Advanced Research: Applications in Material Science

Q: How can this compound serve as a precursor for functional materials? A: Its conjugated system enables:

  • Coordination polymers : React with transition metals (e.g., Cu²⁺) to form 2D networks for catalytic applications.
  • Fluorescent dyes : Modify the amine group with aryl substituents to tune emission wavelengths (e.g., λem = 450–550 nm).
    Data Table :
ApplicationModificationOutcome
CatalysisCu(II) coordinationEnhanced oxidation rates
OptoelectronicsAryl substitutionBlue-green fluorescence

Advanced Research: Computational Modeling of Hydrogen Bonds

Q: What computational methods are suitable for predicting hydrogen-bonding patterns in crystalline this compound? A:

  • Periodic DFT : Use VASP or CASTEP to model crystal packing energies.
  • Molecule-in-cluster approaches : Focus on N–H···O and C–H···N interactions using Gaussian09 with B3LYP/6-31G(d).
  • Validation : Compare simulated XRD patterns with experimental data from SHELX-refined structures .

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methoxybut-2-enenitrile
Reactant of Route 2
3-Amino-4-methoxybut-2-enenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.